

Applications of m-PEG16-alcohol in Advanced Drug Delivery Systems

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Compound of Interest		
Compound Name:	m-PEG16-alcohol	
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Application Notes

Monomethoxy-polyethylene glycol with 16 ethylene glycol units and a terminal alcohol group (m-PEG16-alcohol) is a versatile and critical component in the development of advanced drug delivery systems. Its defined chain length and terminal hydroxyl group offer a precise tool for the surface modification of nanoparticles, the creation of drug conjugates, and the synthesis of complex delivery vehicles like liposomes and micelles. The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of various drug candidates and delivery platforms.[1]

The primary role of **m-PEG16-alcohol** in drug delivery is to impart "stealth" characteristics to nanocarriers, thereby prolonging their systemic circulation time.[2] The hydrophilic and flexible PEG chain creates a hydration layer on the surface of nanoparticles, which minimizes opsonization (the process of marking particles for clearance by the immune system) and subsequent uptake by the mononuclear phagocyte system (MPS).[2][3] This extended circulation allows for greater accumulation of the therapeutic agent at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[2]

Beyond sterically shielding nanoparticles, **m-PEG16-alcohol** serves as a foundational building block for creating more complex and functionalized drug delivery systems. The terminal hydroxyl group, while relatively inert, can be chemically activated to facilitate covalent conjugation to drugs, proteins, or targeting ligands.[1][4] This adaptability makes **m-PEG16-**



alcohol a valuable linker in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise spacing between the targeting moiety and the payload is crucial for efficacy.[5][6]

Key Applications of **m-PEG16-alcohol**:

- Nanoparticle Surface Modification: Coating liposomes, polymeric nanoparticles, and other nanocarriers to improve their stability, reduce immunogenicity, and extend their half-life in circulation.[1]
- Drug Conjugation: Serving as a hydrophilic linker to improve the solubility and pharmacokinetic profile of small molecule drugs.
- PROTAC Synthesis: Acting as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating targeted protein degradation.
- Bioconjugation: Enabling the PEGylation of proteins and peptides to reduce immunogenicity and prolong their therapeutic effect.

The selection of the PEG chain length is a critical parameter in the design of drug delivery systems. While specific quantitative data for **m-PEG16-alcohol** is not extensively available in the public domain, the principles derived from studies on similar PEG linkers, such as m-PEG20-alcohol, provide valuable guidance. The optimal linker length is often determined empirically for each specific application to achieve the desired balance between stealth properties, drug loading, and target interaction.

Physicochemical and Product Information

Below is a summary of the typical physicochemical properties of **m-PEG16-alcohol**.



Property	Value	Reference
Chemical Formula	C33H68O17	[4][6]
Molecular Weight	736.89 g/mol	[4][6]
CAS Number	133604-58-7	[4][6]
Synonyms	m-PEG16-OH, Methyl-PEG16- alcohol	[7]
Purity	Typically >95%	[6][7]
Solubility	Soluble in water and most organic solvents.	
Storage	Store at -20°C in a dry, dark place.	[4]

Experimental Protocols

The following protocols provide generalized methodologies for the application of **m-PEG16-alcohol** in drug delivery systems. These are based on established procedures for similar m-PEG-alcohol molecules and should be optimized for specific experimental conditions.

Protocol 1: Activation of m-PEG16-alcohol via Tosylation

The terminal hydroxyl group of **m-PEG16-alcohol** is not highly reactive and often requires activation for efficient conjugation. Tosylation is a common method to convert the hydroxyl group into a good leaving group (tosylate), which can then readily react with nucleophiles like amines.

Materials:

- m-PEG16-alcohol
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine

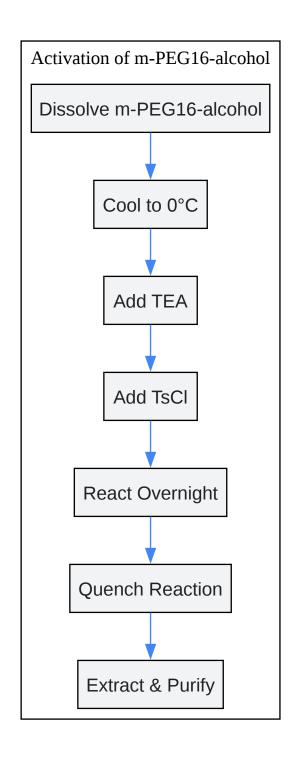


- p-Toluenesulfonyl chloride (TsCl)
- Anhydrous Sodium Sulfate (Na2SO4)
- Ice bath
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- Dissolve **m-PEG16-alcohol** (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Add TEA (1.5 equivalents) to the solution and stir for 10 minutes.
- Slowly add TsCl (1.2 equivalents), dissolved in a minimal amount of anhydrous DCM, to the reaction mixture.
- Stir the reaction at 0°C for 1 hour, and then allow it to warm to room temperature and stir overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench it by adding a small amount of water.
- Extract the product with DCM, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
- Purify the resulting m-PEG16-O-tosylate (m-PEG16-OTs) by column chromatography.





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Activation of **m-PEG16-alcohol** via tosylation.

Protocol 2: Formulation of PEGylated Liposomes using the Thin-Film Hydration Method

Methodological & Application





This protocol describes the incorporation of a lipid-conjugated m-PEG16 (e.g., DSPE-mPEG16) into a liposomal formulation to create "stealth" liposomes.

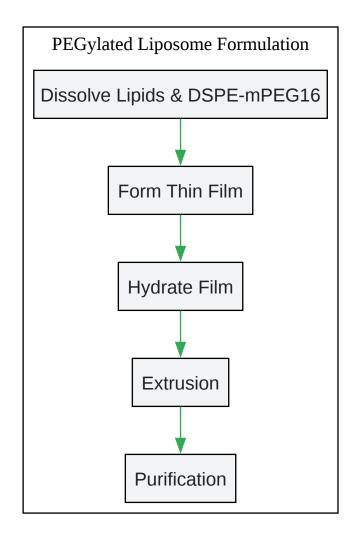
Materials:

- Lipids (e.g., DSPC, Cholesterol)
- DSPE-mPEG16 (synthesized by conjugating activated m-PEG16 to DSPE)
- Chloroform or a chloroform/methanol mixture
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Dissolve the lipids (e.g., DSPC and cholesterol) and DSPE-mPEG16 in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
- Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with PBS (pH 7.4) by vortexing. This will result in the formation of multilamellar vesicles (MLVs).
- To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be done at a temperature above the phase transition temperature of the lipids.
- The resulting PEGylated liposome suspension can be purified to remove any nonincorporated components by methods such as dialysis or size exclusion chromatography.





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Workflow for PEGylated liposome formulation.

Protocol 3: Synthesis of a PROTAC using an Activated m-PEG16 Linker

This protocol provides a general workflow for synthesizing a PROTAC molecule using a bifunctionalized m-PEG16 linker. This example assumes the use of "click chemistry" for conjugation.

Materials:

m-PEG16-azide (synthesized from activated m-PEG16)

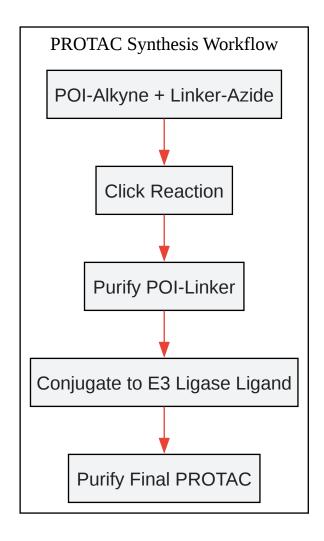


- Alkyne-modified ligand for the protein of interest (POI)
- Ligand for the E3 ligase with a compatible functional group
- Copper(II) sulfate pentahydrate
- Sodium ascorbate
- Suitable solvent system (e.g., DMF/water)

Procedure:

- Dissolve the alkyne-modified POI ligand and the m-PEG16-azide linker in the chosen solvent system.
- Add a freshly prepared aqueous solution of sodium ascorbate (as a reducing agent).
- Add an aqueous solution of copper(II) sulfate pentahydrate to catalyze the click reaction.
- Stir the reaction mixture vigorously at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, the intermediate product (POI-linker) is purified.
- The purified POI-linker is then conjugated to the E3 ligase ligand using appropriate chemistry to yield the final PROTAC molecule.
- The final PROTAC product is purified by preparative HPLC.





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General workflow for PROTAC synthesis.

Quantitative Data and Characterization

The successful synthesis and formulation of **m-PEG16-alcohol**-containing drug delivery systems require rigorous characterization. The following tables provide examples of the types of quantitative data that should be collected.

Table 1: Characterization of m-PEG16-OTs



Parameter	Method	Expected Result
Purity	HPLC, NMR	>95%
Identity	Mass Spectrometry, NMR	Confirmation of expected molecular weight and structure
Yield	Gravimetric	Typically >80%

Table 2: Characterization of PEGylated Liposomes

Parameter	Method	Example Value
Mean Particle Size	Dynamic Light Scattering (DLS)	100 ± 5 nm
Polydispersity Index (PDI)	DLS	< 0.2
Zeta Potential	DLS	-10 to -30 mV
Encapsulation Efficiency	Spectrophotometry, HPLC	> 90%
PEG Grafting Density	NMR, Colorimetric Assays	To be determined empirically

Table 3: Characterization of PROTAC Molecule



Parameter	Method	Expected Result
Purity	HPLC, LC-MS	>98%
Identity	High-Resolution Mass Spectrometry, NMR	Confirmation of exact mass and structure
Binding Affinity (POI)	Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)	Kd in nM to μM range
Binding Affinity (E3 Ligase)	ITC, SPR	Kd in nM to μM range
Protein Degradation (DC50)	Western Blot, In-Cell Western	Concentration for 50% degradation
Maximal Degradation (Dmax)	Western Blot, In-Cell Western	Percentage of maximal degradation

Conclusion

m-PEG16-alcohol is a valuable and versatile tool in the field of drug delivery. Its ability to be incorporated into various nanocarriers and to serve as a linker for complex bioconjugates makes it a key component in the development of next-generation therapeutics. The protocols and data presented here provide a foundational guide for researchers to design and execute experiments aimed at leveraging the beneficial properties of **m-PEG16-alcohol** to improve the therapeutic index of a wide range of drug candidates. Further optimization of PEGylation strategies and a deeper understanding of the structure-activity relationships of PEGylated systems will continue to drive innovation in nanomedicine and drug development.

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